1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one
CAS No.:
Cat. No.: VC17823904
Molecular Formula: C11H12F2O2
Molecular Weight: 214.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F2O2 |
|---|---|
| Molecular Weight | 214.21 g/mol |
| IUPAC Name | 1-(2,3-difluoro-4-hydroxyphenyl)-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C11H12F2O2/c1-6(2)5-9(15)7-3-4-8(14)11(13)10(7)12/h3-4,6,14H,5H2,1-2H3 |
| Standard InChI Key | OQALBGMLCWWBCH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)C1=C(C(=C(C=C1)O)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one features a hydroxylated phenyl ring substituted with fluorine atoms at the 2- and 3-positions, coupled to a 3-methylbutanoyl group at the 1-position. The presence of fluorine atoms introduces steric and electronic effects that distinguish it from non-fluorinated analogs such as 1-(4-hydroxyphenyl)-3-methylbutan-1-one (PubChem CID: 15744853) .
Table 1: Core Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂F₂O₂ |
| Molecular Weight | 214.21 g/mol |
| IUPAC Name | 1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one |
| SMILES | CC(C)CC(=O)C1=C(C(=C(C=C1)O)F)F |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (carbonyl, hydroxyl, two fluorine atoms) |
The molecular weight exceeds that of its non-fluorinated counterpart (178.23 g/mol) due to the addition of two fluorine atoms. The XLogP3 value, estimated at 3.1–3.5, reflects increased lipophilicity compared to the parent compound (XLogP3 = 2.8) .
Spectroscopic Signatures
While experimental spectral data for this specific compound remains unreported, inferences can be drawn from structurally related molecules:
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IR Spectroscopy: A strong absorption band near 1680–1700 cm⁻¹ corresponds to the carbonyl stretch, with O–H (phenolic) and C–F stretches appearing at 3200–3600 cm⁻¹ and 1100–1250 cm⁻¹, respectively .
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NMR: The aromatic region (δ 6.5–7.5 ppm) would show splitting patterns consistent with fluorine coupling (³J₃F ~ 8–12 Hz) .
Synthetic Pathways and Manufacturing Considerations
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing this compound:
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Friedel-Crafts Acylation: Reaction of 2,3-difluoro-4-methoxyphenol with 3-methylbutanoyl chloride, followed by demethylation.
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Fluorination of Preformed Ketones: Direct fluorination of 1-(4-hydroxyphenyl)-3-methylbutan-1-one using selective fluorinating agents like Selectfluor®.
Table 2: Comparative Synthetic Routes
| Method | Advantages | Challenges |
|---|---|---|
| Friedel-Crafts | High regioselectivity | Requires protective groups for hydroxyl |
| Post-synthesis Fluorination | Modular fluorination | Risk of over-fluorination or side reactions |
Patent literature on fluorinated tricyclic compounds highlights the use of azetidine intermediates and fluoropropyl groups, suggesting that similar strategies could be adapted for introducing fluorine into aromatic ketones.
Physicochemical and Thermodynamic Properties
Solubility and Partitioning
The compound’s solubility profile is influenced by its fluorination:
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Aqueous Solubility: Estimated <10 mg/L at 25°C due to increased hydrophobicity.
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logP (Octanol-Water): Predicted ~3.4 (ADMET Predictor™), aligning with the trend observed in fluorinated analogs .
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 120–150°C . The fluorinated derivative is expected to exhibit a slightly elevated melting point (~135–160°C) due to enhanced intermolecular interactions.
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